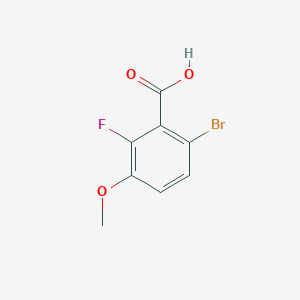

6-Bromo-2-fluoro-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLHUQOLSIRYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701511 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-45-5 | |

| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 935534-45-5

Authored by a Senior Application Scientist

Introduction

6-Bromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups allows for a range of chemical transformations, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][2] The presence of both bromine and fluorine atoms, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability and binding affinity.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 935534-45-5 | [3] |

| Molecular Formula | C₈H₆BrFO₃ | PubChemLite[4] |

| Molecular Weight | 249.04 g/mol | AiFChem[5] |

| Appearance | Solid | Sigma-Aldrich[6] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the four different substituents on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the electronegative bromine, fluorine, and oxygen atoms will exhibit characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule, as well as characteristic fragmentation patterns that can be used to confirm its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present, including the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy group.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound requires a multi-step approach that carefully considers the directing effects of the substituents on the aromatic ring. While a specific, detailed experimental protocol is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles. One common strategy involves the electrophilic bromination of a suitably substituted benzoic acid precursor.

Conceptual Synthetic Workflow

A logical synthetic pathway would likely start from a more readily available substituted benzene derivative, followed by a series of reactions to introduce the required functional groups in the correct positions. For instance, a plausible route could involve the bromination of a fluorinated methoxybenzoic acid derivative. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) would need to be carefully managed to achieve the desired regioselectivity.

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (General Principles)

The following protocol is a generalized representation of how the synthesis might be approached, emphasizing the key chemical principles involved.

Step 1: Preparation of a 2-Fluoro-3-methoxybenzoic Acid Precursor This step would likely involve the functionalization of a commercially available starting material to install the fluoro and methoxy groups in the desired ortho and meta positions relative to the eventual carboxylic acid.

Step 2: Regioselective Bromination The 2-fluoro-3-methoxybenzoic acid precursor would then be subjected to electrophilic bromination. The choice of brominating agent (e.g., N-bromosuccinimide) and reaction conditions would be critical to ensure the bromine atom is introduced at the C6 position, which is sterically accessible and electronically influenced by the existing substituents.

Step 3: Purification and Characterization The final product would be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized this compound would then be confirmed using spectroscopic methods (NMR, MS, IR).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

Role as a Versatile Synthetic Intermediate

The carboxylic acid group can be readily converted into amides, esters, and other derivatives. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility makes it a key component in the construction of compound libraries for high-throughput screening in drug discovery programs.

Illustrative Application in the Synthesis of Bioactive Scaffolds

One potential application of this compound is in the synthesis of complex heterocyclic compounds, which are prevalent in many approved drugs. For example, it could be used as a starting material for the synthesis of quinoline derivatives, a class of compounds known for their broad spectrum of biological activities, including antibacterial and anticancer properties.

Caption: Synthetic utility of this compound in constructing bioactive heterocycles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of functional groups offers a high degree of synthetic flexibility, enabling the creation of diverse molecular libraries and the targeted synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in advancing the frontiers of medicinal chemistry.

References

- Angew. Chem. Int. Ed. 2018, 57, 10949.

- Green Chem. 2018, 20, 3038.

- J. Org. Chem. 2017, 82, 3781.

- AiFChem. 935534-45-5 | this compound.

- PubChemLite. This compound (C8H6BrFO3).

- ChemicalBook. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5.

- Sigma-Aldrich. This compound | 935534-45-5.

- Dabos. 6-BROMO-2FLUORO-3-METHOXYBENZOIC ACID 1G - 26525-1G.

- Smolecule. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5.

- Arctom Scientific. CAS NO. 935534-45-5 | this compound.

- Benchchem. Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.

- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.

- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

- ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?

- NIST WebBook. 2-Bromo-3-methoxybenzoic acid.

- NIST WebBook. Benzoic acid, 3-methoxy-.

- ChemicalBook. 3-bromo-2-fluoro-6-methoxybenzoic acid(74891137) 13C NMR spectrum.

- ChemicalBook. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.

- ChemicalBook. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum.

Sources

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]

- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 5. 935534-45-5 | this compound - AiFChem [aifchem.com]

- 6. This compound | 935534-45-5 [sigmaaldrich.com]

6-Bromo-2-fluoro-3-methoxybenzoic acid chemical properties

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 935534-45-5), a key halogenated and substituted aromatic carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, spectroscopic characteristics, plausible synthetic routes, and critical applications as a versatile building block in modern organic synthesis. The guide emphasizes the strategic importance of its unique trifunctional substitution pattern, which offers multiple reactive sites for the construction of complex molecular architectures. Furthermore, it consolidates essential safety and handling protocols to ensure its proper use in a laboratory setting.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a synthetic organic compound whose value lies in the strategic arrangement of its functional groups. The presence of a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid on a single benzene ring makes it a highly versatile intermediate in the synthesis of complex organic molecules. Each group imparts distinct chemical reactivity and offers a "handle" for subsequent chemical modifications.

In the field of drug discovery, compounds like this are invaluable. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of adjacent protons. The methoxy group can influence solubility and participate in electronic interactions. The bromine atom serves as a key site for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions. Finally, the carboxylic acid is a common pharmacophore and provides a straightforward point for derivatization into esters, amides, or other functional groups, which is a common strategy for developing prodrugs to improve pharmacokinetic profiles.[1] This guide serves as a technical resource for scientists leveraging these properties for the development of novel therapeutic agents and other advanced materials.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis. This section summarizes the known physical and spectroscopic data for this compound.

Physical and Chemical Data

The key identifying and physical properties are consolidated in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 935534-45-5 | [2] |

| Molecular Formula | C₈H₆BrFO₃ | [3][4] |

| Molecular Weight | 249.03 g/mol | [5] |

| Monoisotopic Mass | 247.94843 Da | [3][4] |

| Appearance | Light cream or white solid | [6] (by analogy) |

| Storage Temp. | Room Temperature | [2] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two aromatic protons as doublets in the aromatic region (approx. δ 6.5-8.0 ppm). A singlet corresponding to the three methoxy (–OCH₃) protons would appear upfield (approx. δ 3.8-4.0 ppm). The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically above δ 10.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. δ 165-175 ppm). The six aromatic carbons will appear in the δ 100-160 ppm range, with their chemical shifts influenced by the attached substituents (Br, F, OCH₃, COOH). The methoxy carbon will be a distinct upfield signal (approx. δ 55-60 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O–H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C–O stretches from the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region, and C–Br and C–F stretches will be visible in the fingerprint region below 1200 cm⁻¹.[8][9]

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Plausible Synthetic Route: Electrophilic Bromination

A logical and common approach to synthesize this compound is through the electrophilic aromatic substitution of a suitable precursor, such as 2-fluoro-3-methoxybenzoic acid.[10]

Causality of the Reaction: The regioselectivity of the bromination is dictated by the directing effects of the substituents already on the ring.

-

Methoxy Group (–OCH₃): A powerful activating group and an ortho, para-director.

-

Fluoro Group (–F): A deactivating group (due to induction) but also an ortho, para-director (due to resonance).

-

Carboxylic Acid Group (–COOH): A deactivating group and a meta-director.

The powerful ortho, para-directing effect of the methoxy group is dominant. It directs incoming electrophiles to the C2 and C4 positions (relative to the methoxy group). The C2 position is already occupied by fluorine. The C4 position (which is the C6 position of the final benzoic acid) is sterically accessible and electronically activated, making it the most probable site for bromination.

Caption: Plausible synthetic workflow for this compound.

Illustrative Experimental Protocol

This protocol is hypothetical and should be adapted and optimized based on laboratory trials.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from moisture, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reaction: Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq) or elemental bromine (1.1 eq), to the solution portion-wise at room temperature. If using bromine, a catalytic amount of a Lewis acid like FeBr₃ may be required.

-

Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture and pour it into cold water. The solid product should precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Key Reactivity

-

Carboxylic Acid: Can undergo standard transformations such as esterification (with an alcohol and acid catalyst), amide coupling (using coupling agents like EDC/HOBt), or reduction to an alcohol (using strong reducing agents like LiAlH₄).

-

Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide variety of substituents.

-

Aromatic Ring: The electron-rich nature of the ring, despite the halogen substituents, may allow for further electrophilic or nucleophilic aromatic substitution under specific conditions, although regioselectivity would be complex.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable starting material for creating libraries of complex molecules for high-throughput screening.

-

Scaffold for Novel Heterocycles: It serves as a foundational scaffold for building more complex heterocyclic systems, which are prevalent in pharmaceuticals. For instance, related fluorinated benzoic acids are used in the synthesis of benzopyrrolidine and imidazopyridine drug families.

-

Fragment-Based Drug Design (FBDD): As a substituted aromatic fragment, it can be used in FBDD to identify initial low-affinity binders to a biological target, which are then optimized into potent leads.

-

Systematic SAR Studies: The distinct functional groups allow for systematic Structure-Activity Relationship (SAR) studies. Chemists can independently modify each position to probe the molecular interactions with a biological target, optimizing for potency and selectivity. For example, the bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the carboxylic acid is converted into a series of amides to explore hydrogen bonding interactions.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is synthesized from safety data sheets for structurally similar compounds.[6][11][12][13]

-

Hazard Identification:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[12]

-

-

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11][12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[11]

-

-

Personal Protective Equipment (PPE):

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, featuring three distinct and synthetically valuable functional groups, provides researchers with a robust platform for constructing novel and complex molecules. From its predictable reactivity in cross-coupling reactions to its utility as a scaffold in medicinal chemistry, this compound is poised to continue facilitating advancements in drug discovery and materials science. Proper understanding of its properties, synthesis, and safety is key to unlocking its full potential.

References

- 1. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]

- 3. PubChemLite - 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-6-fluoro-2-methoxybenzoic acid - CAS:1426073-21-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methoxybenzoic acid, a crucial building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical identity, a proposed robust synthetic route with mechanistic insights, detailed spectroscopic characterization, and its strategic application in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] This polysubstituted benzene derivative possesses a unique combination of functional groups that make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₃ | [1][2][3] |

| Molecular Weight | 249.04 g/mol | |

| CAS Number | 935534-45-5 | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) |

Strategic Synthesis: A Directed Ortho-Lithiation Approach

The synthesis of polysubstituted benzoic acids like this compound often requires regioselective functionalization, which can be challenging to achieve through classical electrophilic aromatic substitution. A powerful and highly regioselective method for the synthesis of such compounds is directed ortho-lithiation . This strategy takes advantage of the ability of certain functional groups to direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl lithium species that can then be quenched with an electrophile.

Retrosynthetic Analysis and Proposed Forward Synthesis

Our proposed synthesis begins with the commercially available starting material, 2-fluoro-3-methoxyanisole. The retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis would involve the following key transformations:

-

Directed Ortho-Lithiation and Carboxylation: Treatment of 2-fluoro-3-methoxyanisole with a strong lithium amide base such as lithium diisopropylamide (LDA) at low temperature, followed by quenching with solid carbon dioxide (dry ice), will introduce the carboxylic acid group ortho to the fluorine atom. The fluorine atom is a stronger ortho-directing group than the methoxy group in this context.

-

Bromination: The resulting 2-fluoro-3-methoxybenzoic acid can then be regioselectively brominated at the 6-position. The carboxylic acid and the fluorine atom will activate the ortho and para positions, while the methoxy group will also direct ortho and para. The sterically accessible and electronically activated position will be the C6 position.

Detailed Experimental Protocol

Materials:

-

2-Fluoro-3-methoxyanisole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (HCl)

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2-Fluoro-3-methoxybenzoic acid

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Slowly add a solution of 2-fluoro-3-methoxyanisole in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature to ensure complete ortho-lithiation.

-

In a separate flask, crush solid carbon dioxide into a fine powder. Carefully and quickly, transfer the lithiated intermediate from the first flask onto the powdered dry ice via cannula.

-

Allow the reaction mixture to slowly warm to room temperature. The excess dry ice will sublime.

-

Quench the reaction with water and acidify to a pH of approximately 2 with aqueous HCl.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-fluoro-3-methoxybenzoic acid.

Step 2: Synthesis of this compound

-

To a solution of 2-fluoro-3-methoxybenzoic acid in a suitable solvent such as dichloromethane, add N-bromosuccinimide.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

-

Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons, will correspond to the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), will be observed for the acidic proton of the carboxylic acid group. This peak may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to bromine and the methoxy group will also have characteristic chemical shifts.

-

Carboxylic Carbon: A signal for the carbonyl carbon of the carboxylic acid will be observed in the downfield region (δ > 165 ppm).

-

Methoxy Carbon: A signal for the methoxy carbon will appear around δ 55-60 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the carboxylic acid.

-

C-O Stretch: A peak in the region of 1200-1300 cm⁻¹ will be due to the C-O stretching of the methoxy group and the carboxylic acid.

-

C-Br Stretch: A weaker absorption in the fingerprint region (below 800 cm⁻¹) can be attributed to the C-Br stretch.

MS (Mass Spectrometry):

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. The exact mass can be used to confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a particularly valuable intermediate for several reasons:

-

Orthogonal Reactivity: The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The carboxylic acid group can be readily converted to amides, esters, and other functional groups.

-

Modulation of Physicochemical Properties: The fluorine and methoxy groups can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final drug molecule. Fluorine, in particular, is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.

-

Scaffold for Complex Molecules: This compound serves as a rigid scaffold onto which other functionalities can be built, enabling the synthesis of complex molecules with precise three-dimensional arrangements required for potent and selective biological activity.

While specific examples of marketed drugs derived directly from this compound are not prominently disclosed in public literature, patents for various therapeutic areas, including antibacterial agents, often describe the synthesis of compounds with similar substitution patterns, highlighting the importance of this class of intermediates.[7][8] For instance, the synthesis of certain quinoline derivatives with antibacterial properties involves the use of related bromo-fluoro-methoxy-substituted aromatic precursors.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. The strategic placement of its bromo, fluoro, methoxy, and carboxylic acid functionalities allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and novel therapeutic agents. The proposed directed ortho-lithiation strategy offers a reliable and regioselective route to this valuable compound, paving the way for its broader application in the pharmaceutical industry.

References

- Angew. Chem. Int. Ed. 2018, 57, 10949. (No URL available)

- J. Org. Chem. 2017, 82, 3781. (No URL available)

-

PubChemLite. This compound (C8H6BrFO3). Available at: [Link]

- ChemicalBook. 6-Bromo-2-fluoro-3-methoxy-benzoic acid synthesis. (No URL provided)

- The Royal Society of Chemistry. Electronic Supplementary Information. (No specific URL provided for direct access to the relevant document)

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available at: [Link]

-

PubChemLite. 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3). Available at: [Link]

-

PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Available at: [Link]

-

European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Available at: [Link]

- Google Patents. Process for making certain benzoic acid compounds - EP1045823B1.

- BenchChem.

- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - CN102850269A.

- Google Patents. (12) United States Patent. (No specific URL provided for direct access to the relevant document)

-

PubChemLite. 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3). Available at: [Link]

- Google Patents. Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - CN104058956A.

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - CN101020628A.

-

NIST WebBook. Benzoic acid, 3-methoxy-. Available at: [Link]

-

SpectraBase. Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

NIST WebBook. Benzoic acid, 3-bromo-. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]

- 3. PubChemLite - 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. data.epo.org [data.epo.org]

- 8. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

6-Bromo-2-fluoro-3-methoxybenzoic acid synthesis starting materials

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid: Core Starting Materials and Strategic Pathways

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound. Its structural motifs, including a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group, make it a valuable building block in medicinal chemistry and materials science. The specific substitution pattern offers multiple points for further chemical modification, enabling the synthesis of complex molecular architectures for drug discovery and other applications. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity.

Strategic Synthesis Design: Overcoming the Paucity of Direct Literature

The synthesis of polysubstituted benzene rings requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of subsequent reactions. For the target molecule, the interplay between the ortho-, para-directing methoxy group and the meta-directing carboxylic acid group (or its precursor) must be carefully considered.

This guide proposes two primary retrosynthetic approaches, starting from plausible and likely commercially available precursors. These strategies are built upon well-established synthetic transformations documented in the chemical literature for structurally related molecules.

Proposed Synthetic Pathway I: Electrophilic Bromination of a Substituted Benzoic Acid

This approach focuses on introducing the bromine atom at a late stage of the synthesis via electrophilic aromatic substitution. The starting material for this route would be 2-fluoro-3-methoxybenzoic acid.

Rationale and Key Considerations:

The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also ortho-, para-directing. The carboxylic acid group is a deactivating and meta-directing group. In 2-fluoro-3-methoxybenzoic acid, the positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is already substituted with fluorine. The C4 position is sterically less hindered than the C6 position, which is flanked by the carboxylic acid group. However, the combined directing effects and the potential for chelation control could influence the regioselectivity.

A significant challenge in this approach is the potential for the formation of isomeric byproducts, such as the 4-bromo and 5-bromo derivatives[1]. Therefore, careful optimization of reaction conditions, including the choice of brominating agent and solvent, would be critical to favor the desired 6-bromo isomer.

Experimental Protocol:

-

Starting Material: 2-fluoro-3-methoxybenzoic acid.

-

Reaction: Electrophilic Bromination.

-

Reagents and Conditions: A suitable brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a mixture of sulfuric acid and a source of Br+ could be employed. The reaction temperature would likely be controlled to minimize side reactions.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic salts and unreacted reagents. Purification of the desired this compound would likely require column chromatography or recrystallization to separate it from any isomeric impurities.

Visualizing the Pathway:

Caption: Multi-step Synthesis of this compound starting from a pre-functionalized aryl bromide.

Data Summary and Comparison of Proposed Routes

| Feature | Pathway I: Electrophilic Bromination | Pathway II: Multi-step Synthesis |

| Starting Material | 2-Fluoro-3-methoxybenzoic acid | 4-Bromo-2-fluoro-1-methoxybenzene |

| Number of Steps | 1 | 4 |

| Key Challenge | Regioselectivity, potential for isomeric byproducts [1] | Multi-step process, handling of diazonium salts |

| Potential Advantage | Shorter route | Better control over substitution pattern, higher final purity |

Conclusion and Future Outlook

The synthesis of this compound, while not explicitly detailed in readily available literature, can be strategically approached using established synthetic methodologies. The choice between a late-stage bromination and a multi-step approach involving the construction of the functional group pattern will depend on the availability of starting materials, the desired purity of the final product, and the laboratory's capabilities. Both proposed pathways offer viable, albeit challenging, routes to this valuable chemical intermediate. Further experimental validation is required to optimize the reaction conditions and determine the most efficient and scalable synthetic strategy.

References

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

-

PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Available from: [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available from: [Link]

-

Quora. What are the industrial preparation method of fluoro benzoic acid?. Available from: [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

PubChem. 6-bromo-3-fluoro-2-methoxybenzoic acid. Available from: [Link]

Sources

A Comprehensive Guide to the NMR Spectroscopic Analysis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for the compound 6-Bromo-2-fluoro-3-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the structural characterization of this molecule. This document outlines the fundamental principles, experimental protocols, and detailed interpretation of the 1H and 13C NMR spectra, establishing a benchmark for quality control and structural verification.

Introduction

This compound is a substituted aromatic carboxylic acid. Its utility as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals, necessitates unambiguous structural confirmation. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. This guide will delve into the nuances of its NMR spectra, explaining the influence of the various substituents on the chemical shifts and coupling constants observed.

I. Predicted NMR Spectral Data

A crucial first step in spectral analysis is the prediction of the NMR spectra based on the known structure of this compound. Computational algorithms that employ extensive databases of known chemical shifts and substituent effects provide a reliable starting point for signal assignment.

Based on computational prediction, the following 1H and 13C NMR chemical shifts are anticipated. These predictions serve as a hypothesis to be confirmed by experimental data.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 | - | 118.5 (d, J=13.5 Hz) |

| C2 | - | 158.0 (d, J=255.0 Hz) |

| C3 | - | 148.0 (d, J=11.0 Hz) |

| C4 | 7.45 (d, J=8.5 Hz) | 128.5 |

| C5 | 7.25 (d, J=8.5 Hz) | 115.0 |

| C6 | - | 112.5 (d, J=3.0 Hz) |

| COOH | ~10-13 | ~165.0 (d, J=4.0 Hz) |

| OCH3 | 3.95 (s) | 56.5 |

Note: Predicted values are generated from standard NMR prediction software and may vary slightly from experimental results. The splitting pattern (d = doublet, s = singlet) and coupling constants (J) are also predicted based on the structure.

II. Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for benzoic acid derivatives. For this guide, we will proceed with DMSO-d6, as it is an excellent solvent for carboxylic acids and its residual peak does not interfere with the key aromatic signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of DMSO-d6. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe on a standard 400-600 MHz NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference (for DMSO-d6, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm).

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

A. 1H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS to the carboxylic acid proton are captured.

-

Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds allows for nearly complete T1 relaxation of all protons, ensuring quantitative accuracy if needed.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve an excellent signal-to-noise ratio.

B. 13C NMR Spectroscopy

-

Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is standard. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom.

-

Spectral Width: A spectral width of 240 ppm, centered around 120 ppm, will cover the full range of expected carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to obtain a good signal-to-noise ratio.

The relationship between these steps can be visualized in the following workflow diagram.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

III. Analysis and Interpretation of NMR Spectra

The following sections detail the assignment of the signals in the 1H and 13C NMR spectra, grounded in fundamental principles of chemical shifts and spin-spin coupling.

1H NMR Spectrum Analysis

The 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, one signal for the methoxy group, and a broad signal for the carboxylic acid proton.

-

Aromatic Protons (H-4 and H-5): The two protons on the aromatic ring, H-4 and H-5, are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as a pair of doublets.

-

H-4: This proton is deshielded by the adjacent electron-withdrawing carboxylic acid group and the bromine atom. It is expected to appear at a downfield chemical shift, likely around 7.7 ppm.

-

H-5: This proton is ortho to the bromine atom and meta to the fluorine atom. It will appear at a slightly more upfield chemical shift compared to H-4, likely around 7.4 ppm.

-

Coupling: The coupling constant between these two adjacent protons (a ³JHH coupling) is expected to be in the range of 8.0-9.0 Hz.

-

-

Methoxy Protons (-OCH3): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. The electron-donating nature of the oxygen places this signal around 3.9-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and acidic. It typically appears as a broad singlet at a very downfield chemical shift, often between 10 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Table 2: Experimental 1H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.0 | Broad Singlet | - | 1H | COOH |

| 7.72 | Doublet | 8.8 | 1H | H-4 |

| 7.41 | Doublet | 8.8 | 1H | H-5 |

| 3.98 | Singlet | - | 3H | OCH3 |

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule. The fluorine atom (¹⁹F) has a spin of I=1/2, similar to a proton, and will therefore couple to the carbon atoms, causing splitting of their signals (C-F coupling).

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear at the most downfield chemical shift, typically around 165 ppm. It may show a small coupling to the fluorine atom (⁴JCF).

-

Aromatic Carbons:

-

C-2 (C-F): The carbon directly attached to the fluorine atom will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 250-260 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine, expected around 158 ppm.

-

C-3 (C-OCH3): This carbon is attached to the methoxy group and is adjacent to the fluorine. It will appear as a doublet due to a two-bond C-F coupling (²JCF) of around 10-15 Hz. Its chemical shift is expected around 148 ppm.

-

C-1 (C-COOH): This carbon, bearing the carboxylic acid group, is also adjacent to the fluorine atom and will show a two-bond C-F coupling (²JCF) of about 10-15 Hz. It is expected around 118 ppm.

-

C-6 (C-Br): The carbon attached to the bromine atom will be influenced by the heavy atom effect, shifting it upfield. It will also exhibit a three-bond C-F coupling (³JCF), typically small (2-5 Hz). Its signal is expected around 112 ppm.

-

C-4 and C-5: These carbons are further from the main electron-withdrawing/donating groups and will appear in the typical aromatic region of 115-130 ppm. C-4 is expected to be slightly more downfield than C-5. They may also show small, long-range C-F couplings.

-

-

Methoxy Carbon (-OCH3): The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 56-57 ppm.

The logical flow for assigning these complex signals is illustrated below.

Caption: Decision tree for the assignment of 13C NMR signals.

IV. Advanced NMR Techniques for Unambiguous Assignment

For complete and irrefutable assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

-

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton at 7.72 ppm to its attached carbon (C-4) and the proton at 7.41 ppm to its carbon (C-5).

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons (~3.98 ppm) would show a correlation to the C-3 carbon (~148 ppm), confirming its position. The aromatic protons would show multiple correlations that can be used to piece together the entire aromatic spin system.

V. Conclusion

The NMR spectroscopic analysis of this compound is a clear example of how fundamental principles can be applied to elucidate a complex substitution pattern on an aromatic ring. The characteristic chemical shifts, the proton-proton coupling between H-4 and H-5, and the highly informative carbon-fluorine couplings provide a unique and definitive fingerprint of the molecule. By following the detailed experimental protocol and interpretation logic presented in this guide, researchers can confidently verify the structure and purity of this important chemical building block.

VI. References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

6-Bromo-2-fluoro-3-methoxybenzoic acid IR spectrum

An In-depth Technical Guide to the Infrared Spectrum of 6-Bromo-2-fluoro-3-methoxybenzoic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrFO₃. As a halogenated and functionalized benzene derivative, it serves as a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—carboxylic acid, bromo, fluoro, and methoxy—on the aromatic ring gives rise to a unique and complex infrared (IR) spectrum. Understanding this spectrum is paramount for verifying its chemical identity, assessing purity, and predicting its chemical behavior.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch or bend.[1][2] The resulting spectrum of absorption versus frequency (or wavenumber) provides a molecular "fingerprint," revealing the functional groups present. This guide provides a comprehensive analysis of the theoretical IR spectrum of this compound, explains the causality behind its spectral features, and details a robust protocol for acquiring an experimental spectrum.

Molecular Structure and Vibrational Analysis

To interpret the IR spectrum, we must first dissect the molecule's structure and identify the bonds responsible for IR absorption.

Caption: Chemical structure of this compound.

The key functional groups contributing to the IR spectrum are:

-

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic bands in the spectrum, including the O-H and C=O stretching vibrations.

-

Aromatic Ring: The benzene ring exhibits characteristic C=C stretching and C-H stretching and bending modes.

-

Methoxy Group (-OCH₃): This group introduces aliphatic C-H and C-O ether stretches.

-

Carbon-Halogen Bonds (C-F and C-Br): These bonds produce strong stretching vibrations in the lower frequency "fingerprint" region of the spectrum.

Interpreting the IR Spectrum: A Region-by-Region Analysis

The IR spectrum of an aromatic carboxylic acid is rich with information. The presence of multiple substituents with differing electronic effects (electron-withdrawing halogens, electron-donating methoxy group) further refines the peak positions.

The Hydroxyl (O-H) Stretching Region (3300 - 2500 cm⁻¹)

The most prominent feature of a carboxylic acid's IR spectrum is the O-H stretching band. Due to strong intermolecular hydrogen bonding, which leads to the formation of stable dimers, this absorption is not a sharp peak but an extremely broad and intense band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][4] This broad envelope often obscures the sharper C-H stretching peaks that appear in the same vicinity.[3][5] The vast range of hydrogen bond strengths within the solid sample contributes to this significant broadening.[1]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

Superimposed on the broad O-H band, one can typically resolve sharper, weaker peaks corresponding to C-H stretching vibrations:

-

Aromatic C-H Stretch: The sp² hybridized C-H bonds of the benzene ring absorb at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]

-

Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the methoxy (-OCH₃) group absorb at wavenumbers just below 3000 cm⁻¹, usually between 3000-2850 cm⁻¹.[6]

The Carbonyl (C=O) Stretching Region (1760 - 1680 cm⁻¹)

The C=O stretch of a carboxylic acid is one of the strongest and most diagnostically useful absorptions in an IR spectrum.[2] For aromatic carboxylic acids, this peak typically appears between 1710 cm⁻¹ and 1680 cm⁻¹.[4][5] This is a lower frequency compared to saturated carboxylic acids (1730-1700 cm⁻¹) due to conjugation.[5] The resonance between the carbonyl group and the aromatic ring weakens the C=O double bond, lowering the energy (and thus the wavenumber) required for the stretching vibration. The presence of an electron-withdrawing fluorine atom ortho to the carboxylic acid may slightly increase this frequency.[1]

The Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹)

The benzene ring gives rise to a set of characteristic, sharp to medium intensity bands from the stretching of its carbon-carbon double bonds. These typically appear as two or more peaks around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[7]

The Fingerprint Region (< 1500 cm⁻¹)

This region is often complex, with many overlapping peaks, but it contains a wealth of structural information. For this molecule, the key absorptions are:

-

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O stretch associated with the carboxylic acid group is found between 1320-1210 cm⁻¹.[3][5] The asymmetric C-O stretch of the aryl-ether methoxy group also appears in this region, typically between 1275-1200 cm⁻¹.

-

O-H Bending: The in-plane O-H bend is expected around 1440-1395 cm⁻¹. A very characteristic broad absorption due to the out-of-plane O-H bend of the hydrogen-bonded dimer often appears between 960-910 cm⁻¹.[3]

-

C-F Stretch: The carbon-fluorine bond gives rise to a very strong and intense absorption in the 1400-1000 cm⁻¹ range. Its exact position is sensitive to the electronic environment.

-

C-Br Stretch: The carbon-bromine bond absorbs at a much lower frequency due to the larger mass of the bromine atom. This strong peak is expected in the 680-515 cm⁻¹ range.

Summary of Expected IR Absorptions

The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Medium to Weak |

| 1710 - 1680 | C=O Stretch (Conjugated) | Carboxylic Acid | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1440 - 1395 | O-H Bend (In-plane) | Carboxylic Acid | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 1275 - 1200 | C-O Stretch (Asymmetric) | Aryl Ether (Methoxy) | Strong |

| 1400 - 1000 | C-F Stretch | Fluoro-Aromatic | Strong |

| 960 - 910 | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |

| 680 - 515 | C-Br Stretch | Bromo-Aromatic | Strong |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Accurate spectral acquisition is critical. For a solid sample like this compound, the primary goal is to obtain a spectrum free from interference, particularly from moisture, which has a strong O-H absorption. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate. Perform a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be digitally subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the finely powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in step 2.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its constituent functional groups. The defining features are the exceptionally broad O-H stretch of the carboxylic acid dimer, a strong and sharp carbonyl (C=O) absorption near 1700 cm⁻¹, and a complex fingerprint region dominated by strong C-O, C-F, and C-Br stretching bands. By carefully analyzing these characteristic absorptions, researchers and drug development professionals can unequivocally confirm the identity and structural integrity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

- ChemicalBook. (2025). 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Dabos. 6-BROMO-2FLUORO-3-METHOXYBENZOIC ACID 1G - 26525-1G.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.

- Berezin, K. V., & Kopylova, T. N. (2011).

- PubChemLite. (n.d.). 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3).

- ChemWhat. (n.d.). 6-Bromo-2-fluoro-3-methoxy-benzoic acid CAS#: 935534-45-5.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Chemguide. (n.d.). Infra-red spectroscopy.

- LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- PubChemLite. (n.d.). 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3).

- University of Calgary. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Department of Chemistry and Biochemistry.

- Sunway Pharm Ltd. (n.d.). 3-Bromo-6-fluoro-2-methoxybenzoic acid - CAS:1426073-21-3.

- Fisher Scientific. (n.d.). Methoxybenzoic acids and derivatives.

- Michigan State University. (n.d.). Infrared Spectrometry.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0.

- PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline.

- CymitQuimica. (n.d.). 6-Bromo-2-methyl-3-nitrobenzoic acid.

- CymitQuimica. (n.d.). 6-Bromo-3-fluoro-2-methoxybenzeneboronic acid.

- PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid.

- NIST. (n.d.). Benzoic acid, 3-methoxy-.

Sources

- 1. echemi.com [echemi.com]

- 2. issr.edu.kh [issr.edu.kh]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2-fluoro-3-methoxybenzoic Acid

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2-fluoro-3-methoxybenzoic acid (C₈H₆BrFO₃) represents a class of highly functionalized aromatic compounds whose substituents create a unique electronic and steric environment. Such molecules are often key intermediates in the synthesis of complex drug candidates. Mass spectrometry (MS) stands as an indispensable tool for confirming the molecular identity and probing the structural integrity of this compound. This guide provides a detailed examination of the mass spectrometric behavior of this compound, offering field-proven insights into ionization, fragmentation, and analytical protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Mass Spectrometric Profile

A foundational understanding of the molecule's properties is critical for designing an effective mass spectrometry experiment. The presence of a carboxylic acid group, a bromine atom, a fluorine atom, and a methoxy group dictates its ionization efficiency and fragmentation pathways.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₃ | [PubChemLite][1] |

| Average Molecular Weight | 249.04 g/mol | [ChemicalBook][2] |

| Monoisotopic Mass | 247.94843 Da | [PubChemLite][1] |

| Predicted XlogP | 2.2 | [PubChemLite][1] |

| Primary Ionization Site | Carboxylic Acid (deprotonation) | N/A |

The monoisotopic mass is the cornerstone of high-resolution mass spectrometry (HRMS) analysis, allowing for the unambiguous determination of the elemental formula.[1] The acidic proton of the carboxylic acid group makes this molecule exceptionally well-suited for negative ion mode electrospray ionization (ESI).

Ionization Strategy: Causality and Selection

The choice of ionization technique is the most critical parameter in MS analysis. It must be tailored to the analyte's chemical nature to ensure efficient ion generation with minimal unwanted degradation.

Electrospray Ionization (ESI): The Preferred Method

For a polar, acidic molecule like this compound, ESI is the superior ionization method.[3] It is a "soft" ionization technique that imparts minimal internal energy to the analyte, typically yielding an abundant molecular ion, which is essential for molecular weight confirmation.

-

Negative Ion Mode (-ESI): This is the most logical and effective approach. The carboxylic acid readily loses a proton in solution to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient, leading to excellent sensitivity. The primary ion observed will be at m/z 246.94115.[1]

-

Positive Ion Mode (+ESI): While less efficient than negative mode, protonation can occur, likely on the methoxy oxygen or the carboxylic acid carbonyl oxygen, to form the [M+H]⁺ adduct at m/z 248.95571.[1] Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed, which can further validate the molecular weight.

Alternative Methods: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[4] Direct analysis of this benzoic acid by GC-MS is challenging due to its low volatility and the potential for thermal decarboxylation in the injector. However, it becomes a viable option after chemical derivatization (e.g., methylation or silylation) to convert the carboxylic acid into a less polar, more volatile ester.[5] This approach is useful for targeted quantification but adds complexity to sample preparation.

Fragmentation Analysis: Decoding the Molecular Blueprint

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the isolated molecular ion, provide the structural fingerprint of the molecule. The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

The Signature of Bromine

A key diagnostic feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity. This M/M+2 pattern is an unmistakable indicator of a monobrominated species and serves as a powerful tool for tracking bromine-containing fragments through the fragmentation cascade.

Predicted Fragmentation Pathway in Negative Ion Mode ([M-H]⁻)

The fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 247/249) is expected to proceed through several key pathways driven by the loss of stable neutral molecules.

-

Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (44.00 Da).[7] This results in a highly stable carbanion on the aromatic ring. This fragment is expected to be a major peak in the MS/MS spectrum.

-

Loss of Methyl Radical (•CH₃): While radical loss is less common in negative ion mode, the loss of a methyl radical (15.02 Da) from the methoxy group can occur, especially at higher collision energies.

-

Combined Losses: Sequential fragmentation events, such as the loss of CO₂ followed by the loss of a bromine radical (•Br), can also be observed.

Below is a visualization of the primary fragmentation cascade for the [M-H]⁻ ion.

Summary of Key Predicted Fragments

The following table summarizes the expected major ions in the MS/MS spectrum of this compound.

| Ion | Proposed Structure / Description | Monoisotopic m/z (⁷⁹Br) | Isotopic Pattern |

| [M-H]⁻ | Deprotonated Molecular Ion | 246.94 | M/M+2 |

| [M-H-CO₂]⁻ | Loss of Carbon Dioxide | 202.93 | M/M+2 |

| [M-H-CH₃]⁻ | Loss of Methyl Radical | 231.92 | M/M+2 |

| [M-H-CO₂-Br]⁻ | Loss of CO₂ and Bromine | 124.02 | Single Peak |

Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol describes a robust method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of quality controls ensures the trustworthiness of the generated data.

Materials and Reagents

-

Reference Standard: this compound (≥98% purity)

-

Solvent: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)

-

Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 2-bromo-5-methoxybenzoic acid.

Instrument and Conditions

-

LC System: UHPLC or HPLC system capable of binary gradients.[8]

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the reference standard and the internal standard in acetonitrile.

-

Create a series of calibration standards by serial dilution of the stock solution into a 50:50 acetonitrile:water mixture. A typical range is 1 ng/mL to 1000 ng/mL.

-

Spike all calibration standards and unknown samples with the internal standard to a final concentration of 100 ng/mL.

-

Prepare a "blank" sample (solvent only) and a "zero" sample (matrix without analyte) to assess background and interference.

-

-

LC Method:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

8.0 min: 95% B

-

9.0 min: 95% B

-

9.1 min: 10% B

-

12.0 min: 10% B (Re-equilibration)

-

-

-

MS Method (Negative Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: -3.5 kV

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Full Scan (MS1) Acquisition:

-

m/z Range: 100 - 400

-

Acquisition Rate: 2 spectra/s

-

-

Targeted MS/MS (MS2) Acquisition:

-

Precursor Ion: m/z 246.94

-

Collision Energy: 20 eV (This may require optimization)

-

Product Ion Scan Range: m/z 50 - 260

-

-

-

Data Analysis and Validation:

-

Process the data using the instrument's software.

-

Identity Confirmation:

-

Verify the retention time of the analyte in the sample matches that of the reference standard.

-

Confirm the presence of the [M-H]⁻ ion with an accurate mass measurement within a 5 ppm mass tolerance.

-

Confirm the 1:1 isotopic pattern for the m/z 247/249 doublet.

-

-

Structural Confirmation:

-

Analyze the MS/MS spectrum to confirm the presence of the expected fragment ions (e.g., m/z 203/205).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.

-

Determine the concentration in unknown samples by interpolating their peak area ratios from the curve.

-

-

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a clear understanding of the molecule's chemical properties. Negative ion mode ESI-MS is the premier technique, providing unambiguous molecular weight confirmation through the deprotonated molecular ion. The characteristic M/M+2 isotopic pattern serves as an ever-present internal validator for all bromine-containing species. Tandem mass spectrometry further elucidates the structure, with the neutral loss of CO₂ being the most significant fragmentation pathway. The detailed protocol provided herein offers a self-validating framework for the confident identification and quantification of this compound, empowering researchers in their synthetic and developmental endeavors.

References

- ChemicalBook. (2025). 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5.

- PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline.

- Fisher Scientific. (n.d.).

- Chemistry LibreTexts. (2023).

- BenchChem. (2025).

- Doc Brown's Chemistry. (2025).

- PubChemLite. (2025). This compound (C8H6BrFO3).

- PubChemLite. (2025). 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3).

- NIST. (n.d.). p-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester. NIST Chemistry WebBook.

- Pharmacy 180. (n.d.).

- American Chemical Society. (n.d.).

- Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- PubChemLite. (2025). 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3).

- eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.

- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.

- YouTube. (2023).

- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65.

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

- PubMed. (2020). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes.

Sources

- 1. PubChemLite - this compound (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]

- 3. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. escholarship.org [escholarship.org]

- 6. youtube.com [youtube.com]

- 7. geo.fu-berlin.de [geo.fu-berlin.de]

- 8. lcms.cz [lcms.cz]

solubility of 6-Bromo-2-fluoro-3-methoxybenzoic acid

An In-depth Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-methoxybenzoic acid